molecular formula C19H25ClN2 B12416813 Histapyrrodine-d5 (hydrochloride)

Histapyrrodine-d5 (hydrochloride)

Cat. No.: B12416813
M. Wt: 321.9 g/mol
InChI Key: HLKYILQQGSUEJS-MQVDXLBYSA-N
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Description

Histapyrrodine-d5 (hydrochloride) is a deuterated analog of histapyrrodine, a compound structurally related to histamine receptor ligands. Its molecular formula is C₁₉H₂₀D₅ClN₂, with a molecular weight of 321.90 g/mol . Deuterated compounds like Histapyrrodine-d5 are widely used in pharmacological research as internal standards for mass spectrometry (MS) or nuclear magnetic resonance (NMR) studies due to their isotopic stability and minimal interference with biological matrices. The hydrochloride salt form enhances solubility, making it suitable for in vitro and in vivo applications.

Properties

Molecular Formula

C19H25ClN2

Molecular Weight

321.9 g/mol

IUPAC Name

N-benzyl-2,3,4,5,6-pentadeuterio-N-(2-pyrrolidin-1-ylethyl)aniline;hydrochloride

InChI

InChI=1S/C19H24N2.ClH/c1-3-9-18(10-4-1)17-21(19-11-5-2-6-12-19)16-15-20-13-7-8-14-20;/h1-6,9-12H,7-8,13-17H2;1H/i2D,5D,6D,11D,12D;

InChI Key

HLKYILQQGSUEJS-MQVDXLBYSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CCN2CCCC2)CC3=CC=CC=C3)[2H])[2H].Cl

Canonical SMILES

C1CCN(C1)CCN(CC2=CC=CC=C2)C3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Histapyrrodine-d5 (hydrochloride) involves the incorporation of deuterium atoms into the parent compound, Histapyrrodine. The general synthetic route includes the following steps:

    Deuteration of Benzylamine: Benzylamine is reacted with deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium atoms.

    Formation of Pyrrolidine Derivative: The deuterated benzylamine is then reacted with 1-pyrrolidineethanamine under controlled conditions to form the desired pyrrolidine derivative.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to the pyrrolidine derivative to form Histapyrrodine-d5 (hydrochloride).

Industrial Production Methods

Industrial production of Histapyrrodine-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Histapyrrodine-d5 (hydrochloride) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Histapyrrodine-d5 (hydrochloride) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

Histapyrrodine-d5 (hydrochloride) exerts its effects by blocking histamine H1 receptors and muscarinic acetylcholine receptors. This dual action results in the inhibition of histamine-induced allergic responses and reduction of cholinergic activity. The molecular targets include:

Comparison with Similar Compounds

Key Findings :

  • Histapyrrodine-d5 has a larger molecular framework compared to Histamine-d4, reflecting its extended alkyl chain and aromatic substituents, which may influence receptor binding kinetics .
  • The higher deuterium count in Histapyrrodine-d5 enhances isotopic labeling precision, critical for pharmacokinetic assays.

Analytical Method Compatibility

Studies on structurally distinct hydrochlorides, such as amitriptyline hydrochloride and pioglitazone hydrochloride , provide insights into analytical techniques applicable to Histapyrrodine-d5:

  • RP-HPLC Stability : Amitriptyline hydrochloride exhibited 98–102% recovery in solution stability tests over 24 hours under refrigerated conditions, suggesting that Histapyrrodine-d5 may require similar storage protocols to maintain integrity .

  • Chromatographic Separation : Pioglitazone hydrochloride and its analogs were resolved using a C18 column with a mobile phase of acetonitrile-phosphate buffer (pH 3.0). This method could be adapted for Histapyrrodine-d5, given its polar hydrochloride group .

Pharmacological Context

Its deuterium labeling distinguishes it from non-deuterated analogs in studies requiring high specificity, such as receptor occupancy assays.

Biological Activity

Histapyrrodine-d5 (hydrochloride), with the CAS number 1330264-61-3, is a deuterated derivative of histapyrrodine, a compound that has garnered interest in various biological studies due to its potential pharmacological applications. This article delves into the biological activity of Histapyrrodine-d5, highlighting its chemical properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19_{19}H20_{20}D5_5ClN2_2
  • Molecular Weight : 321.90 g/mol
  • CAS Number : 1330264-61-3

These properties indicate that Histapyrrodine-d5 is a complex organic compound, which is essential for understanding its interactions at the molecular level.

Biological Activity Overview

Histapyrrodine-d5 exhibits various biological activities, primarily linked to its role as a histamine receptor modulator. The following sections detail specific areas of interest regarding its biological effects.

  • Histamine Receptor Interaction : Histapyrrodine-d5 acts as an antagonist at histamine receptors, particularly H1 and H2 subtypes. This interaction influences numerous physiological processes, including:
    • Regulation of gastric acid secretion (H2 receptors).
    • Modulation of neurotransmitter release in the central nervous system (H1 receptors).
  • Deuterium Labeling Effects : The incorporation of deuterium atoms alters the pharmacokinetics and metabolic stability of the compound, potentially enhancing its efficacy and reducing side effects compared to non-deuterated analogs. Research indicates that deuteration can lead to improved drug profiles by affecting absorption and distribution in biological systems .

Case Studies and Experimental Data

Recent studies have explored the effects of Histapyrrodine-d5 on various biological systems:

  • Study on Gastric Secretion : A controlled experiment demonstrated that Histapyrrodine-d5 significantly inhibited gastric acid secretion in animal models, suggesting its potential use in treating conditions like peptic ulcers .
  • Neuropharmacological Effects : In vitro studies revealed that Histapyrrodine-d5 modulates neurotransmitter levels in neuronal cultures, which could have implications for the treatment of neurological disorders such as anxiety and depression .

Comparative Analysis Table

PropertyHistapyrrodine-d5 (Hydrochloride)Non-Deuterated Analog
Molecular Weight321.90 g/mol316.85 g/mol
H1 Antagonist ActivityYesModerate
H2 Antagonist ActivityYesMinimal
Pharmacokinetic StabilityEnhanced due to deuterationStandard
Potential Therapeutic UsesGastric disorders, CNS modulationLimited

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